4-Morpholinecarboxaldehyde

Description

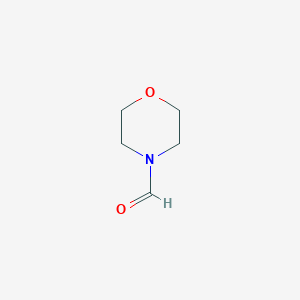

Structure

3D Structure

Properties

IUPAC Name |

morpholine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-5-6-1-3-8-4-2-6/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEDQNDDFOCWGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044427 | |

| Record name | 4-Morpholinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; mp = 20-23 deg C; [Sigma-Aldrich MSDS] | |

| Record name | 4-Morpholinecarboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Formylmorpholine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20040 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.32 [mmHg] | |

| Record name | 4-Formylmorpholine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20040 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4394-85-8 | |

| Record name | N-Formylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4394-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Morpholinecarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004394858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Formylmorpholine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Morpholinecarboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Morpholinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-morpholinecarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-MORPHOLINECARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1E63XO4RH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Morpholinecarboxaldehyde CAS number 4394-85-8

An In-depth Technical Guide to 4-Morpholinecarboxaldehyde (CAS 4394-85-8) for Advanced Research and Development

Executive Summary

This document provides a comprehensive technical overview of this compound (CAS 4394-85-8), also known as N-Formylmorpholine. It is tailored for researchers, medicinal chemists, and drug development professionals who utilize this versatile reagent. The guide delves into its fundamental physicochemical properties, detailed synthesis protocols, key chemical reactions, and its significant role as a foundational building block in the synthesis of pharmaceutically active molecules. We explore its utility as a formylating agent, its application in the Vilsmeier-Haack reaction, and the strategic importance of the morpholine scaffold in modern drug design. Spectroscopic data for characterization, essential safety protocols, and handling procedures are also provided to ensure safe and effective laboratory use.

Introduction: The Strategic Importance of the Morpholine Scaffold

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for conferring advantageous physicochemical, metabolic, and biological properties to bioactive molecules.[1] Its presence in numerous approved drugs is a testament to its value. The morpholine ring can improve aqueous solubility, act as a hydrogen bond acceptor, and enhance metabolic stability, making it a "privileged structure" in drug design.[1][2]

This compound (4-MC) is a simple yet pivotal derivative. It serves not only as a high-temperature polar aprotic solvent but, more critically, as a versatile synthetic intermediate.[3][4] Its aldehyde functionality provides a reactive handle for a multitude of chemical transformations, allowing for the facile introduction of the morpholine moiety or the construction of more complex molecular architectures.[5][6] This guide will elucidate the technical details necessary to fully leverage the potential of this valuable compound.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is critical for its effective and safe use in experimental design.

Physical and Chemical Properties

This compound is a colorless to clear yellow liquid at room temperature, though it may solidify as its melting point is near ambient temperature.[7] It is miscible with water and soluble in many organic solvents, making it a versatile solvent for various reaction conditions.[4][8]

| Property | Value | Source(s) |

| CAS Number | 4394-85-8 | [3] |

| Molecular Formula | C₅H₉NO₂ | [3][9] |

| Molecular Weight | 115.13 g/mol | [3] |

| Appearance | Clear, colorless to yellow liquid or solid | [3][7] |

| Melting Point | 20-23 °C (lit.) | [7] |

| Boiling Point | 236-237 °C (lit.) | [7] |

| Density | 1.145 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.485 (lit.) | [7] |

| Solubility | Soluble in water | [4][10] |

Safety and Handling

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. Always consult the most current Safety Data Sheet (SDS) before handling.

-

Hazards: this compound is classified as a skin sensitizer and may cause an allergic skin reaction.[11][12][13] It can also cause skin and eye irritation.[14]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11][12]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use in a well-ventilated area. Contaminated work clothing should not be allowed out of the workplace.[11]

-

First Aid: In case of skin contact, wash with plenty of soap and water. If skin irritation or rash occurs, seek medical advice. For eye contact, rinse immediately with plenty of water for at least 15 minutes.[11][12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, typically below +30°C.[7]

Synthesis and Purification

The most direct and common synthesis of this compound involves the N-formylation of morpholine. The following protocol is based on established methods, such as the reaction with formic acid, which is valued for its efficiency and use of readily available reagents.[15][16]

Experimental Protocol: Synthesis from Morpholine and Formic Acid

This procedure outlines a solvent-free approach, which aligns with green chemistry principles by minimizing waste.[15]

Materials:

-

Morpholine (C₄H₉NO)

-

Formic acid (CH₂O₂)

-

Round-bottom flask

-

Dropping funnel

-

Distillation apparatus

-

Heating mantle with stirrer

Procedure:

-

Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and place it in a heating bath (e.g., silicone oil).

-

Addition of Reactant: Charge the flask with morpholine.

-

Formic Acid Addition: Add formic acid dropwise to the stirred morpholine at a controlled temperature (e.g., 50 °C) to manage the exothermic reaction.[15]

-

Reaction and Distillation: Once the addition is complete, connect the flask to a distillation apparatus. Gradually increase the temperature. The first distillate, primarily water, will begin to come over around 96-100 °C.[15]

-

Driving to Completion: Continue the distillation, slowly raising the temperature to drive the reaction to completion. The reaction temperature can reach up to 224 °C to achieve high yields.[15][16]

-

Purification: The crude product remaining in the flask is then purified by vacuum distillation to yield high-purity this compound.

-

Characterization: Confirm the product's identity and purity using GC, ¹H NMR, and IR spectroscopy.

Synthesis Workflow Diagram

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Protocol: Vilsmeier-Haack Formylation of Pyrrole

Materials:

-

Pyrrole

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous solvent (e.g., 1,2-dichloroethane)

-

Sodium acetate solution (aqueous)

-

Round-bottom flask, ice bath, dropping funnel

Procedure:

-

Reagent Preparation: In a flask under an inert atmosphere (N₂ or Ar), cool the anhydrous solvent in an ice bath. Add this compound.

-

Vilsmeier Reagent Formation: Slowly add POCl₃ dropwise to the cooled solution. Stir for 30-60 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.

-

Substrate Addition: Add a solution of pyrrole in the anhydrous solvent dropwise, maintaining the low temperature.

-

Reaction: After addition, allow the mixture to warm to room temperature and stir for several hours until TLC or GC-MS indicates consumption of the starting material.

-

Quenching and Workup: Carefully pour the reaction mixture into a beaker of ice containing a saturated aqueous solution of sodium acetate. This hydrolyzes the intermediate and neutralizes the acid.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or distillation to obtain 2-formylpyrrole.

Role in Drug Discovery and Development

The true value of this compound is realized when it is used as a strategic building block for creating novel chemical entities with therapeutic potential. [6][17]The morpholine ring is a common feature in drugs targeting a wide array of conditions, from cancer and neurodegenerative diseases to infectious diseases. [1][18][19]

-

Scaffold Hopping and SAR: Medicinal chemists use the morpholine moiety to replace other amine-containing heterocycles (like piperidine) to fine-tune properties such as basicity, polarity, and metabolic stability, thereby optimizing a compound's structure-activity relationship (SAR). [1][20]* Kinase Inhibitors: The morpholine oxygen can act as a key hydrogen bond acceptor, a feature exploited in the design of many kinase inhibitors where it interacts with the hinge region of the enzyme's active site.

-

CNS-Active Agents: The polarity and stability of the morpholine ring can improve the pharmacokinetic profile of drug candidates, including their ability to cross the blood-brain barrier for central nervous system (CNS) applications. [6][19]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 3. N-Formylmorpholine - Wikipedia [en.wikipedia.org]

- 4. 4-Formylmorpholine | 4394-85-8 [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 4394-85-8 | CAS DataBase [m.chemicalbook.com]

- 8. CAS 4394-85-8: N-Formylmorpholine | CymitQuimica [cymitquimica.com]

- 9. GSRS [precision.fda.gov]

- 10. newtopchem.com [newtopchem.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. N-Formylmorpholine | C5H9NO2 | CID 20417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. ajgreenchem.com [ajgreenchem.com]

- 16. Synthesis of N-formyl morpholine as green solvent in the synthesis of organic compounds [ajgreenchem.com]

- 17. e3s-conferences.org [e3s-conferences.org]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. lifechemicals.com [lifechemicals.com]

An In-depth Technical Guide to 4-Morpholinecarboxaldehyde: Structure, Synthesis, and Spectroscopic Analysis

This guide provides a comprehensive technical overview of 4-Morpholinecarboxaldehyde (also known as N-Formylmorpholine), a versatile heterocyclic compound with significant applications in organic synthesis and pharmaceutical development.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, properties, and detailed analytical methodologies.

Introduction to this compound

This compound, with the CAS Number 4394-85-8, is an organic compound featuring a morpholine ring N-substituted with a formyl group.[2][3] Its unique structure, combining the features of a tertiary amine, an ether, and an aldehyde, makes it a valuable intermediate in the synthesis of a wide array of more complex molecules.[1] It serves as a crucial building block in the production of pharmaceuticals, agrochemicals, and specialty polymers.[1][4] Notably, morpholine derivatives are of great interest in medicinal chemistry due to their diverse biological activities.[1]

Chemical Structure and Physicochemical Properties

The molecular formula of this compound is C₅H₉NO₂, with a molecular weight of 115.13 g/mol .[1][2] The structure consists of a six-membered morpholine ring, which contains both an amine and an ether functional group, with a formyl group attached to the nitrogen atom.

dot graph { layout=neato; node [shape=plaintext]; edge [style=bold]; bgcolor="#F1F3F4"; rankdir=LR;

N [label="N", pos="0,0!", fontcolor="#202124"]; C1 [label="C", pos="-0.866,-0.5!", fontcolor="#202124"]; C2 [label="C", pos="-0.866,-1.5!", fontcolor="#202124"]; O1 [label="O", pos="0,-2!", fontcolor="#EA4335"]; C3 [label="C", pos="0.866,-1.5!", fontcolor="#202124"]; C4 [label="C", pos="0.866,-0.5!", fontcolor="#202124"]; C5 [label="C", pos="0,1!", fontcolor="#202124"]; O2 [label="O", pos="-0.5,1.732!", fontcolor="#EA4335"]; H1 [label="H", pos="0.5,1.732!", fontcolor="#4285F4"];

N -- C1; C1 -- C2; C2 -- O1; O1 -- C3; C3 -- C4; C4 -- N; N -- C5; C5 -- O2 [style=double]; C5 -- H1; } Chemical Structure of this compound

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4394-85-8 | [1][2][3] |

| Molecular Formula | C₅H₉NO₂ | [1][2] |

| Molecular Weight | 115.13 g/mol | [1][2] |

| Appearance | Clear, colorless to light yellow liquid | [1][5] |

| Melting Point | 20 - 23 °C | [1] |

| Boiling Point | 236 - 237 °C | [1] |

| Density | ~1.145 g/cm³ | [1][5] |

| Refractive Index | 1.485 | [1] |

| Solubility | Soluble in water and organic solvents like ethanol and methanol.[4] | [4] |

Synthesis

This compound is typically synthesized through the formylation of morpholine. This can be achieved using various formylating agents. Its role as a synthetic intermediate is critical in the creation of morpholine-containing pharmaceutical compounds, particularly those targeting the central nervous system.[1]

Spectroscopic Analysis: A Validating Workflow

Accurate characterization of this compound is paramount for its use in research and development. The following sections detail the principles and standardized protocols for its analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

4.1.1 Experimental Protocol for NMR Analysis

Causality in Experimental Choices: The choice of a deuterated solvent like CDCl₃ is crucial as it is a good solvent for this compound and its residual proton signal does not interfere with the signals of the analyte. Tetramethylsilane (TMS) is used as an internal standard for accurate chemical shift referencing due to its chemical inertness and single, sharp signal at 0 ppm.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a clean, dry 5 mm NMR tube.

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse (zg30).

-

Number of Scans: 8-16.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

-

Instrument Parameters (¹³C NMR):

-

Pulse Sequence: Proton-decoupled (zgpg30) to enhance signal and simplify the spectrum.

-

Number of Scans: 128-1024, as the natural abundance of ¹³C is low.

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

4.1.2 Data Interpretation

¹H NMR Spectrum: The ¹H NMR spectrum of this compound shows distinct signals corresponding to the different proton environments in the molecule.

Table 2: ¹H NMR Chemical Shift Assignments for this compound in CDCl₃

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aldehydic Proton | ~8.06 | Singlet | 1H | H-C=O |

| Morpholine Protons | ~3.69 | Multiplet | 4H | -N-CH₂- |

| Morpholine Protons | ~3.42 - 3.56 | Multiplet | 4H | -O-CH₂- |

Source: Adapted from experimental data.[6]

The downfield shift of the aldehydic proton is characteristic of its electron-withdrawing environment. The protons on the carbons adjacent to the nitrogen appear at a slightly different chemical shift than those adjacent to the oxygen due to the differing electronegativity of these heteroatoms.

¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum will display five distinct signals, corresponding to the five non-equivalent carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~160-165 |

| -N-CH₂- | ~40-50 |

| -O-CH₂- | ~65-75 |

Note: These are approximate ranges and can vary based on solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

4.2.1 Experimental Protocol for FTIR Analysis

Causality in Experimental Choices: Attenuated Total Reflectance (ATR) is the preferred method for liquid samples as it is fast, requires minimal sample preparation, and is easy to clean. A background scan is essential to subtract the spectral contributions of the atmosphere (CO₂ and water vapor).

Step-by-Step Methodology:

-

Instrument Setup: Ensure the ATR crystal (e.g., diamond) is clean.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small drop of this compound onto the ATR crystal.

-

Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

4.2.2 Data Interpretation

The IR spectrum of this compound will show characteristic absorption bands for its functional groups.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2900-2800 | C-H stretch | Aliphatic |

| ~1670-1650 | C=O stretch | Tertiary Amide |

| ~1115 | C-O-C stretch | Ether |

The strong absorption band in the region of 1670-1650 cm⁻¹ is a key indicator of the carbonyl group of the tertiary amide. The C-O-C stretching vibration of the ether linkage within the morpholine ring is also a characteristic feature.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify components of a mixture.

4.3.1 Experimental Protocol for GC-MS Analysis

Causality in Experimental Choices: A non-polar column like a DB-5 is suitable for separating a moderately polar compound like this compound. Temperature programming is employed to ensure good peak shape and efficient elution of the analyte. Electron ionization (EI) is a standard method for generating reproducible mass spectra.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (~10 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Parameters:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Column: DB-5 or equivalent (30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, and hold for 5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-200.

-

4.3.2 Data Interpretation

The mass spectrum of this compound will show the molecular ion peak (M⁺) and characteristic fragment ions.

Table 5: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 115 | Molecular Ion (M⁺) |

| 86 | Loss of -CHO |

| 57 | [C₃H₅O]⁺ or [C₂H₅N]⁺ fragments |

| 29 | [CHO]⁺ |

The presence of the molecular ion peak at m/z 115 confirms the molecular weight of the compound. The fragmentation pattern, including the loss of the formyl group (CHO), provides further structural confirmation.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or fume hood.[7] It may cause skin and eye irritation.[7] Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a valuable chemical intermediate with a well-defined structure that can be unequivocally confirmed through a combination of modern analytical techniques. The protocols and interpretative guidelines presented in this document provide a robust framework for the analysis of this compound, ensuring its quality and suitability for downstream applications in research and development. The causality-driven approach to experimental design and the self-validating nature of the combined analytical workflow underscore the principles of scientific integrity in chemical analysis.

References

-

U.S. Environmental Protection Agency. (n.d.). This compound - Substance Details. Retrieved from [Link]

-

Solubility of Things. (n.d.). Morpholine-4-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). N-Formylmorpholine. Retrieved from [Link]

-

precisionFDA. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Formylmorpholine. Retrieved from [Link]

-

Wikidata. (n.d.). This compound. Retrieved from [Link]

-

Cheméo. (n.d.). N-Formylmorpholine (CAS 4394-85-8) - Chemical & Physical Properties. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Formylmorpholine, 99+%. Retrieved from [Link]

-

Haz-Map. (n.d.). 4-Formylmorpholine - Hazardous Agents. Retrieved from [Link]

-

NIST. (n.d.). N-Formylmorpholine. Retrieved from [Link]

Sources

4-Morpholinecarboxaldehyde physical and chemical properties

An In-depth Technical Guide to 4-Morpholinecarboxaldehyde for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound (also known as N-Formylmorpholine), a versatile heterocyclic compound pivotal to advancements in medicinal chemistry, organic synthesis, and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond surface-level data to uncover the causal relationships behind the compound's properties and reactivity, ensuring a robust and applicable understanding for laboratory and industrial applications.

Core Compound Identity and Physicochemical Profile

This compound (CAS No: 4394-85-8) is the N-formylated derivative of morpholine.[1] Structurally, it integrates a stable morpholine ring with a reactive aldehyde functional group, a combination that imparts unique solvency, reactivity, and synthetic utility.[2] The morpholine moiety, with its ether and tertiary amine functionalities, confers hydrophilicity and a high boiling point, while the formyl group serves as a key reactive center for a multitude of chemical transformations.[1][3]

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Core Physicochemical Data

The compound's physical state at ambient temperature is noteworthy; with a melting point between 20-23°C, it can exist as either a low-melting solid or a clear, colorless to light yellow liquid.[2][4] This property necessitates careful storage and handling considerations in varying laboratory environments.

| Property | Value | Source(s) |

| CAS Number | 4394-85-8 | [4][5] |

| Molecular Formula | C₅H₉NO₂ | [4] |

| Molecular Weight | 115.13 g/mol | [4][6] |

| Appearance | Colorless to light yellow liquid or solid | [1][2][7] |

| Melting Point | 20 - 23 °C (68 - 73.4 °F) | [2][4] |

| Boiling Point | 236 - 240 °C (457 - 464 °F) at 760 mmHg | [2][4][8] |

| Density | ~1.145 g/cm³ at 25 °C | [2] |

| Flash Point | ~113 - 118 °C (235.4 - 244.4 °F) | [4][7] |

| Refractive Index (n20/D) | ~1.485 | [2] |

| Water Solubility | Soluble / Miscible | [3][7][8] |

| log Pow | -1.2 | [4] |

| Vapor Pressure | 0.03 hPa at 20 °C | [9] |

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the dual nature of its structure. The formyl group provides a classic electrophilic site, while the morpholine nitrogen acts as an electron-donating group, influencing the reactivity of the adjacent carbonyl.

Formyl Group Reactivity

The aldehyde functionality is the primary center for chemical reactions. It readily participates in nucleophilic addition and condensation reactions, making it a valuable building block.[3]

-

As a Formylating Agent: While dimethylformamide (DMF) is more common, this compound can serve as a formylating agent, particularly in reactions like the Vilsmeier-Haack reaction, for the formylation of activated aromatic and heteroaromatic compounds. Its high boiling point makes it suitable for reactions requiring elevated temperatures.[1]

-

Condensation Reactions: It reacts with active methylene compounds, amines, and other nucleophiles to form more complex molecular architectures. This is fundamental to its role in synthesizing diverse heterocyclic systems for pharmaceutical screening.[2]

Reaction Pathway: Reductive Amination

Caption: Generalized workflow for reductive amination.

Influence of the Morpholine Ring

The morpholine ring is not merely a passive scaffold. Its presence confers several key properties:

-

Solubility: The ether linkage and nitrogen atom allow for hydrogen bonding, rendering the molecule soluble in water and a range of organic solvents like ethanol and chloroform.[3] This versatility is a significant advantage for reaction medium selection.

-

Stability: The saturated heterocyclic ring is chemically robust, providing stability under various reaction conditions.[3] The compound is stable under normal temperatures and pressures but is incompatible with strong oxidizing agents.[8][10]

-

Biological Activity: The morpholine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in bioactive compounds due to its favorable pharmacokinetic properties.[2][3] Consequently, this compound is a key starting material for synthesizing novel morpholine-containing drug candidates.[2]

Experimental Protocol: Synthesis of a Tertiary Amine via Reductive Amination

This protocol details a standard, self-validating laboratory procedure using this compound. The causality for each step is explained to demonstrate an expert-driven approach.

Objective: To synthesize N-((morpholino)methyl)aniline from this compound and aniline.

Materials:

-

This compound (1.15 g, 10 mmol)

-

Aniline (0.93 g, 10 mmol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15 mmol)

-

Dichloromethane (DCM), anhydrous (50 mL)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add this compound (10 mmol) and anhydrous DCM (50 mL).

-

Causality: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Anhydrous solvent is critical as water can decompose the reducing agent and interfere with iminium ion formation.

-

-

Addition of Amine: Add aniline (10 mmol) to the solution and stir at room temperature for 30 minutes.

-

Causality: This period allows for the formation of the hemiaminal intermediate and its subsequent dehydration to the corresponding iminium ion, which is the actual species to be reduced.

-

-

Reduction: Slowly add sodium triacetoxyborohydride (15 mmol) portion-wise over 15 minutes.

-

Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations; it does not readily reduce the starting aldehyde. Portion-wise addition controls the reaction rate and any potential exotherm.

-

-

Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Causality: TLC provides a real-time check on the reaction's completion, preventing premature work-up or unnecessary reaction time. This is a critical self-validating step.

-

-

Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution (30 mL). Separate the organic layer.

-

Causality: The bicarbonate solution neutralizes the acidic byproducts of the reduction and quenches any unreacted reducing agent.

-

-

Extraction: Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.

-

Causality: This ensures maximum recovery of the product from the aqueous phase.

-

-

Washing and Drying: Wash the combined organic layers with brine (30 mL), then dry over anhydrous MgSO₄.

-

Causality: The brine wash removes bulk water, and MgSO₄ removes residual traces, which is essential before solvent evaporation.

-

-

Purification and Characterization (Self-Validation): Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel. Analyze the purified fractions by ¹H NMR and Mass Spectrometry to confirm identity and purity.

-

Causality: Purification is essential to isolate the target compound from byproducts and unreacted reagents. Spectroscopic analysis provides definitive structural confirmation and assesses purity, validating the success of the synthesis.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for a typical reductive amination.

Handling, Storage, and Safety Imperatives

As a research chemical, proper handling of this compound is paramount for safety and maintaining its integrity.

-

Safety Precautions: The compound is classified as a skin sensitizer (Category 1B).[4] May cause an allergic skin reaction.[4] It may also cause eye and respiratory tract irritation.[10] Therefore, the use of appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[10][11] Work should be conducted in a well-ventilated area or a chemical fume hood.[10]

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[8][10] For long-term stability, storage at 2-8°C is recommended.[7] The compound is described as hygroscopic, so protection from moisture is important.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]

References

-

Morpholine-4-carbaldehyde - Solubility of Things. [Link]

-

This compound - Substance Details - SRS | US EPA. [Link]

-

This compound | Properties, Applications, Safety & Supplier China. [Link]

-

This compound - precisionFDA. [Link]

-

N-Formylmorpholine | C5H9NO2 | CID 20417 - PubChem. [Link]

-

N-Formylmorpholine - Wikipedia. [Link]

-

N-Formylmorpholine (CAS 4394-85-8) - Chemical & Physical Properties by Cheméo. [Link]

-

Material Safety Data Sheet - N-Formylmorpholine, 99+% - Cole-Parmer. [Link]

-

4-morpholine formaldehyde/cas 4394-85-8 - Amine Catalysts. [Link]

Sources

- 1. N-Formylmorpholine - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. fishersci.com [fishersci.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. N-Formylmorpholine | C5H9NO2 | CID 20417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | Properties, Applications, Safety & Supplier China [chemheterocycles.com]

- 8. This compound(4394-85-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. newtopchem.com [newtopchem.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Solubility Characteristics of 4-Morpholinecarboxaldehyde

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Morpholinecarboxaldehyde (also known as N-Formylmorpholine), a versatile organic compound with significant applications in chemical synthesis and the pharmaceutical industry.[1][2] This document explores the theoretical and practical aspects of its solubility in aqueous and organic media, the influence of temperature, and the underlying physicochemical principles governing its dissolution behavior. Furthermore, this guide presents detailed, field-proven experimental protocols for the quantitative determination of its solubility, empowering researchers, scientists, and drug development professionals with the knowledge to effectively utilize this compound in their work.

Introduction: The Significance of Solubility in Application

This compound, a colorless to slightly yellow liquid at room temperature, serves as a crucial intermediate in the synthesis of a wide array of chemical entities, including pharmaceuticals and agrochemicals.[1][2] Its utility is profoundly influenced by its solubility, a critical parameter that dictates reaction kinetics, formulation strategies, and bioavailability in drug development.[1] Understanding the solubility profile of this compound is, therefore, not merely an academic exercise but a fundamental prerequisite for its successful application. This guide delves into the core solubility characteristics of this compound, offering both qualitative understanding and a framework for quantitative assessment.

Physicochemical Properties Influencing Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. For this compound (C₅H₉NO₂; Molecular Weight: 115.13 g/mol ), several key factors are at play.[3]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Implication for Solubility |

| Molecular Formula | C₅H₉NO₂ | The presence of oxygen and nitrogen atoms introduces polarity. |

| Molecular Weight | 115.13 g/mol [3] | Relatively low molecular weight favors solubility. |

| Physical State | Liquid at room temperature[1] | Being a liquid, it is miscible with other liquids, bypassing the energy barrier required to break a crystal lattice. |

| logP (Octanol-Water Partition Coefficient) | -1.2 to -0.525[4][5] | The negative logP value indicates a preference for the aqueous phase, suggesting good water solubility. |

| Polarity | Polar | The morpholine ring and the aldehyde group contribute to its polarity, enabling interactions with polar solvents.[1] |

| Hydrogen Bonding | The oxygen and nitrogen atoms in the morpholine ring and the oxygen of the aldehyde group can act as hydrogen bond acceptors. | This capability is crucial for its solubility in protic solvents like water and alcohols. |

The molecular structure of this compound is pivotal to its solubility. The presence of the polar morpholine ring and the formyl group allows for significant interaction with polar solvents.

Qualitative and Quantitative Solubility Profile

Aqueous Solubility

This compound is described as being "soluble" to "very soluble" in water.[6] This is attributed to its ability to form hydrogen bonds with water molecules via the nitrogen and oxygen atoms in its structure.[1] A calculated log10WS (log10 of water solubility in mol/l) of 0.76 provides a quantitative estimate.[4] This translates to a water solubility of approximately 5.75 mol/L, or about 662 g/L, indicating high miscibility with water.

Organic Solvent Solubility

This compound exhibits good solubility in a range of common organic solvents.[1]

Table 2: Qualitative Solubility in Common Organic Solvents

| Solvent | Polarity | Solubility | Rationale |

| Methanol | Polar Protic | Soluble[1] | "Like dissolves like." Methanol's polarity and hydrogen bonding capability are similar to water. |

| Ethanol | Polar Protic | Soluble[1] | Similar to methanol, ethanol is a polar protic solvent that can engage in hydrogen bonding. |

| Chloroform | Polar Aprotic | Soluble[1] | While less polar than alcohols, chloroform can still effectively solvate this compound. |

| Ether | Non-polar | Soluble[7] | Although generally considered non-polar, the ether oxygen can act as a hydrogen bond acceptor. |

Temperature Dependence of Solubility

The solubility of this compound is temperature-dependent, generally increasing as the temperature rises.[1] This is a common characteristic for most solid and liquid solutes where the dissolution process is endothermic. For researchers, this means that heating can be employed to create more concentrated solutions. Conversely, cooling a saturated solution may lead to precipitation of the compound. A solubility curve, which graphically represents the relationship between solubility and temperature, would be invaluable for practical applications.[8]

Experimental Determination of Solubility: A Practical Guide

For applications requiring precise concentrations, experimental determination of solubility is essential. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[9]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the necessary steps to determine the solubility of this compound in a given solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected solvent(s) (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Protocol:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations. These will be used to generate a calibration curve.

-

Addition of Excess Solute: To a series of sealed flasks, add a measured volume of the solvent. Then, add an excess amount of this compound to each flask. The excess is crucial to ensure that a saturated solution is formed.

-

Equilibration: Place the flasks in an orbital shaker set to a constant temperature. Agitate the flasks for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the flasks to stand at the constant temperature to let the undissolved solute settle. To ensure complete separation of the solid phase, centrifuge the samples or filter the supernatant through a chemically inert syringe filter.

-

Quantification of Solute Concentration:

-

Using UV-Vis Spectroscopy: If this compound has a chromophore, measure the absorbance of the clear supernatant at its λmax.[10][11][12] The concentration can be determined from the previously generated calibration curve (Absorbance vs. Concentration).

-

Using HPLC: Dilute the supernatant if necessary and inject it into an HPLC system.[13] The concentration is determined by comparing the peak area to the calibration curve generated from the standard solutions.

-

-

Data Reporting: The solubility is reported as the average concentration of the saturated solutions, typically in units of mg/mL or mol/L, at the specified temperature.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the obtained solubility data, the following practices are recommended:

-

Multiple Replicates: Perform the experiment with at least three replicates to assess the precision of the results.

-

Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be consistent at the later time points.

-

Purity of Compound and Solvent: The purity of both the this compound and the solvent should be high to avoid erroneous results.

Applications in Research and Drug Development

The solubility characteristics of this compound are directly relevant to its use in various fields:

-

Organic Synthesis: As a solvent or reagent, its solubility dictates the choice of reaction conditions and purification methods.[2][7]

-

Drug Development: For morpholine-containing drug candidates, understanding solubility is critical for formulation development and predicting oral bioavailability.[9] Low aqueous solubility can be a major hurdle in drug development.[12]

-

Industrial Processes: In applications such as gas sweetening and aromatic extraction, its solubility properties are key to its effectiveness as a solvent.[14][15]

Conclusion

This compound is a polar organic compound with favorable solubility in water and a range of organic solvents. This guide has provided a detailed examination of the physicochemical factors governing its solubility and has presented a robust experimental protocol for its quantitative determination. By understanding and applying the principles and methods outlined herein, researchers, scientists, and drug development professionals can confidently and effectively utilize this compound in their respective applications.

References

- Morpholine-4-carbaldehyde - Solubility of Things. (n.d.).

-

Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. (2023). PubMed. Retrieved from [Link]

- UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. (n.d.).

-

Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020). ACS Publications. Retrieved from [Link]

-

How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017). Retrieved from [Link]

-

Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. (2024). Roots Press. Retrieved from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. Retrieved from [Link]

-

Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020). ACS Publications. Retrieved from [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. Retrieved from [Link]

-

Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. (n.d.). ResearchGate. Retrieved from [Link]

- Analytical Methods. (n.d.).

-

POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction. (2014). CDN. Retrieved from [Link]

-

(PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. (2024). ResearchGate. Retrieved from [Link]

-

Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations. (2017). ERIC. Retrieved from [Link]

-

Shake Flask Method Summary. (n.d.). BioAssay Systems. Retrieved from [Link]

- Selected Methods of Analysis. (n.d.).

-

N-Formylmorpholine (CAS 4394-85-8) - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved from [Link]

- aqueous solubility of inorganic compounds at various temperatures. (n.d.). CRC Handbook of Chemistry and Physics, 91th Edition.

-

Solubility table. (n.d.). Wikipedia. Retrieved from [Link]

-

N-Formylmorpholine. (n.d.). Wikipedia. Retrieved from [Link]

-

ANALYTICAL METHODS. (n.d.). NCBI Bookshelf. Retrieved from [Link]

-

This compound. (n.d.). precisionFDA. Retrieved from [Link]

-

Solubility Curves and Practice Problems. (2023). YouTube. Retrieved from [Link]

-

ANALYTICAL METHODS. (n.d.). NCBI. Retrieved from [Link]

-

-

ANALYTICAL METHODS. (n.d.). ATSDR. Retrieved from [Link]

-

-

4-morpholine formaldehyde/cas 4394-85-8. (2023). Amine Catalysts. Retrieved from [Link]

- SOLUBILITY DATA SERIES Volume 56 ALCOHOLS WITH HYDROCARBONS. (n.d.).

-

N-Formylmorpholine. (n.d.). PubChem. Retrieved from [Link]

-

Solubility measurement, correlation and mixing thermodynamics properties of dapsone in twelve mono solvents. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chemimpex.com [chemimpex.com]

- 3. N-Formylmorpholine | C5H9NO2 | CID 20417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Formylmorpholine (CAS 4394-85-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound(4394-85-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. youtube.com [youtube.com]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rootspress.org [rootspress.org]

- 13. improvedpharma.com [improvedpharma.com]

- 14. 4-Formylmorpholine CAS#: 4394-85-8 [m.chemicalbook.com]

- 15. newtopchem.com [newtopchem.com]

Introduction: Defining the Molecular Blueprint of 4-Morpholinecarboxaldehyde

An In-Depth Technical Guide to the Spectral Analysis of 4-Morpholinecarboxaldehyde

This compound, also known as N-Formylmorpholine, is a versatile heterocyclic compound featuring a morpholine ring N-substituted with a formyl group.[1][2] Its molecular formula is C₅H₉NO₂, with a molecular weight of 115.13 g/mol .[3][4] This compound serves as a crucial intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Accurate and unambiguous structural confirmation is paramount for its application in research and development. Spectroscopic analysis provides the fundamental data required for this confirmation, offering a detailed "blueprint" of the molecule's electronic and atomic arrangement.

This guide provides a comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the focus here extends beyond mere data presentation to elucidate the causal relationships between molecular structure and spectral output, empowering researchers to interpret this data with confidence.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the chemical environment of hydrogen nuclei. The resulting spectrum provides information on the number of distinct proton types, their relative numbers, their electronic surroundings, and the connectivity between them.

Expert Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), reveals a set of distinct and highly informative signals.

-

The Aldehydic Proton: The most characteristic signal in the spectrum is a singlet observed far downfield at approximately 8.06 ppm .[5] This significant deshielding is a direct consequence of the powerful electron-withdrawing nature of the adjacent carbonyl group (C=O) and its associated magnetic anisotropy.[6][7] Its integration value corresponds to a single proton, confirming the presence of the -CHO group. The signal is a singlet as there are no protons on the adjacent nitrogen atom to cause spin-spin coupling.

-

The Morpholine Protons: The eight protons of the morpholine ring are chemically non-equivalent due to their proximity to different heteroatoms (nitrogen and oxygen) and the formyl group. They appear as a complex series of multiplets in the region between 3.40 and 3.80 ppm .[5]

-

Protons Adjacent to Nitrogen (H-2, H-6): The four protons on the carbons directly attached to the nitrogen atom are expected to be deshielded by both the electronegative nitrogen and the electron-withdrawing formyl group.

-

Protons Adjacent to Oxygen (H-3, H-5): The four protons on the carbons adjacent to the oxygen atom are also deshielded due to the electronegativity of oxygen.

-

The overlap of these signals often requires advanced techniques like 2D-NMR (e.g., COSY) for unambiguous assignment, but the distinct regions confirm the integrity of the morpholine ring structure.[5]

Quantitative ¹H NMR Data Summary

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | ~8.06 | Singlet | 1H |

| Morpholine (-CH₂-N-) | ~3.56 - 3.70 | Multiplet | 4H |

| Morpholine (-CH₂-O-) | ~3.42 - 3.65 | Multiplet | 4H |

| Note: Data is referenced from spectra recorded in CDCl₃.[5] Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.[8][9] |

Experimental Protocol: ¹H NMR Spectrum Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference standard.

-

Instrumentation: Transfer the solution to a standard 5 mm NMR tube.

-

Data Acquisition: Place the tube in the NMR spectrometer. Acquire the spectrum at a frequency of 400 MHz or higher to ensure good signal dispersion.

-

Processing: Fourier transform the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative proton ratios.

Causality Behind Experimental Choices:

-

Solvent: CDCl₃ is a common choice as it is a good solvent for a wide range of organic molecules and has a simple, non-interfering signal in the ¹H NMR spectrum.[8] The choice of solvent is critical as intermolecular interactions between the solute and solvent can significantly influence chemical shifts.[9][10]

-

Reference: TMS is the universally accepted internal standard for ¹H NMR because it is chemically inert, volatile (easily removed), and produces a single, sharp signal at a high-field position (0 ppm) that rarely overlaps with analyte signals.

Visualization: Structure and Proton Assignments

Caption: Molecular structure with corresponding ¹H NMR chemical shift regions.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides complementary information to ¹H NMR, detailing the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Expert Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound displays three key signals, consistent with the molecule's structure.

-

Carbonyl Carbon: A highly deshielded signal appears at approximately 161.0 ppm . This downfield shift is characteristic of an aldehyde carbonyl carbon, which is significantly influenced by the high electronegativity of the double-bonded oxygen atom.[11]

-

Morpholine Carbons: Two distinct signals are observed for the morpholine ring carbons, reflecting their different environments.

-

The carbons adjacent to the oxygen atom (C-3, C-5) resonate at approximately 66.5 ppm .

-

The carbons adjacent to the nitrogen atom (C-2, C-6) appear further upfield at around 40.0 and 45.5 ppm . The presence of two signals for these carbons is due to hindered rotation around the N-CHO bond, making the two carbons inequivalent on the NMR timescale.

-

Quantitative ¹³C NMR Data Summary

| Signal Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~161.0 |

| Morpholine (-CH₂-O-) | ~66.5 |

| Morpholine (-CH₂-N-) | ~40.0, ~45.5 |

| Note: Data is compiled from typical values for similar structures. Specific shifts can be found in databases like PubChem.[4] |

Experimental Protocol: ¹³C NMR Spectrum Acquisition

The protocol is similar to that for ¹H NMR, using the same sample. The key difference is tuning the spectrometer to the ¹³C frequency. Proton-decoupled mode is standard, which collapses all C-H coupling to produce a spectrum of single lines for each unique carbon, simplifying interpretation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to molecular vibrations. It is an exceptionally powerful tool for identifying the functional groups present in a compound.

Expert Interpretation of the IR Spectrum

The IR spectrum of this compound, a liquid, is dominated by absorptions characteristic of its aldehyde and morpholine functionalities.[1][12]

-

C=O Stretch: The most prominent and diagnostic peak is a very strong, sharp absorption at approximately 1670-1680 cm⁻¹ . This corresponds to the carbonyl (C=O) stretching vibration of the aldehyde group.[13][14] This frequency is slightly lower than a typical saturated aliphatic aldehyde (~1730 cm⁻¹) due to the electron-donating resonance effect of the adjacent nitrogen atom, which imparts some single-bond character to the C=O bond.

-

Aldehydic C-H Stretch: A key feature for identifying an aldehyde is the presence of one or two moderate peaks resulting from the C-H stretch of the aldehyde proton. These typically appear in the range of 2700-2850 cm⁻¹ .[11][13] Often, one of these peaks appears as a distinct shoulder to the right of the main aliphatic C-H stretches.

-

Aliphatic C-H Stretch: Strong absorptions are observed in the 2850-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric C-H stretching vibrations of the CH₂ groups in the morpholine ring.

-

C-O and C-N Stretches: The region between 1000-1300 cm⁻¹ will contain strong absorptions corresponding to the C-O (ether) and C-N (tertiary amine) stretching vibrations of the morpholine ring.

Key IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~2850-3000 | Strong | Aliphatic C-H Stretch (Morpholine CH₂) |

| ~2700-2850 | Moderate | Aldehydic C-H Stretch |

| ~1670-1680 | Very Strong | Carbonyl C=O Stretch (Aldehyde) |

| ~1000-1300 | Strong | C-O and C-N Stretch (Morpholine Ring) |

| Note: Data compiled from NIST reference spectra and general spectroscopic principles.[15][16] |

Experimental Protocol: IR Spectrum Acquisition (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or ZnSe) is clean.[17] Collect a background spectrum of the empty, clean crystal. This is crucial for subtracting atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[18]

-

Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Causality Behind Experimental Choices: The ATR technique has become the primary method for liquid and solid samples because it requires minimal to no sample preparation, uses a very small amount of sample, and is easy to clean.[17][19] Transmission cells are an alternative but require careful handling of IR-transparent salt plates (e.g., KBr, NaCl).[20][21]

Visualization: IR Analysis Workflow

Caption: A typical workflow for acquiring an FTIR spectrum using the ATR method.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). Electron Ionization (EI) is a common "hard" ionization technique that provides not only the molecular weight but also a characteristic fragmentation pattern that acts as a molecular fingerprint.[22][23]

Expert Interpretation of the Mass Spectrum

The EI mass spectrum of this compound provides definitive confirmation of its molecular weight and key structural features through its fragmentation.

-

Molecular Ion (M⁺•): The spectrum shows a clear molecular ion peak at m/z = 115 , which corresponds to the molecular weight of the compound (C₅H₉NO₂).[5][24] The presence of this peak is crucial for confirming the molecular formula.

-

Key Fragmentation Pathways: The fragmentation of the molecular ion is driven by the presence of the nitrogen and oxygen heteroatoms and the carbonyl group, which stabilize adjacent positive charges.[25]

-

Loss of H• (m/z 114): A small M-1 peak can be observed from the loss of the aldehydic hydrogen radical.[6]

-

Loss of the Formyl Group (•CHO, m/z 29): Cleavage of the N-C bond can lead to the loss of a formyl radical, resulting in the stable morpholine cation at m/z = 86 .

-

Alpha-Cleavage: A dominant fragmentation pathway for amines is alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen. This leads to the formation of a stable iminium ion. For the morpholine ring, this can result in the loss of ethylene oxide (C₂H₄O) to give a fragment at m/z = 71 or other ring-opening fragmentations.

-

Other Significant Fragments: Other prominent peaks are observed at m/z = 57, 56, and 42 , arising from further fragmentation and rearrangements of the morpholine ring structure.[5] The peak at m/z = 29 is also prominent, corresponding to the formyl cation [CHO]⁺.

-

Significant Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 115 | [C₅H₉NO₂]⁺• | Molecular Ion (M⁺•) |

| 86 | [C₄H₈NO]⁺ | Loss of •CHO from M⁺• |

| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ | Ring fragmentation |

| 56 | [C₃H₄O]⁺• or [C₄H₈]⁺• | Ring fragmentation |

| 29 | [CHO]⁺ | Formyl cation |

| Note: Data compiled from the NIST Mass Spectrum database.[24] |

Experimental Protocol: EI-MS Acquisition

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) inlet. The sample is vaporized in a high vacuum environment.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical ion (M⁺•).[23]

-

Fragmentation: The high internal energy of the M⁺• causes it to fragment into smaller, characteristic ions.

-

Mass Analysis: The ions (both M⁺• and fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Visualization: Key Fragmentation Pathways

Caption: Simplified major fragmentation pathways for this compound in EI-MS.

Conclusion

The collective spectral data from ¹H NMR, ¹³C NMR, IR, and MS provides an unambiguous and self-validating characterization of this compound. ¹H NMR confirms the presence and electronic environment of the aldehyde and morpholine protons. ¹³C NMR maps the carbon skeleton, identifying the unique carbonyl and ring carbons. IR spectroscopy provides definitive evidence for the key functional groups, particularly the N-formyl moiety. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern consistent with the proposed structure. This comprehensive spectroscopic profile serves as a reliable standard for identity and purity confirmation in any research or development setting.

References

-

Oregon State University. (2020). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]

-

Reddit r/chemhelp. (2022). How does solvent choice effect chemical shift in NMR experiments?. Retrieved from [Link]

-

Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

-

JoVE. (2026). Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. Retrieved from [Link]

-

J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Drawell. (2026). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

-

Innovatech Labs. (2011). FTIR Analysis Sampling Techniques. Retrieved from [Link]

-

Chem-Impex. (n.d.). 4-Formylmorpholine. Retrieved from [Link]

-

Molbase. (n.d.). This compound | Properties, Applications, Safety & Supplier China. Retrieved from [Link]

-

Cheméo. (n.d.). N-Formylmorpholine (CAS 4394-85-8) - Chemical & Physical Properties. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

MDPI. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

-

PIKE Technologies. (2023). Measuring low concentration components via FTIR liquid sampling. Retrieved from [Link]

-

PubChem. (n.d.). N-Formylmorpholine. Retrieved from [Link]

-

NIST. (n.d.). N-Formylmorpholine - Mass spectrum (electron ionization). Retrieved from [Link]

-

NIST. (n.d.). N-Formylmorpholine - IR Spectrum. Retrieved from [Link]

-

precisionFDA. (n.d.). This compound. Retrieved from [Link]

-

De La Salle University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

-

NIH National Library of Medicine. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

-

University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]

-

University of Pardubice. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. N-Formylmorpholine (CAS 4394-85-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. fishersci.com [fishersci.com]

- 4. N-Formylmorpholine | C5H9NO2 | CID 20417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Formylmorpholine(4394-85-8) 1H NMR spectrum [chemicalbook.com]

- 6. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. reddit.com [reddit.com]

- 9. tandfonline.com [tandfonline.com]

- 10. thieme-connect.de [thieme-connect.de]

- 11. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 12. This compound | Properties, Applications, Safety & Supplier China [chemheterocycles.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. N-Formylmorpholine [webbook.nist.gov]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. jascoinc.com [jascoinc.com]

- 18. drawellanalytical.com [drawellanalytical.com]

- 19. FTIR Analysis Sampling Techniques - Innovatech Labs [innovatechlabs.com]

- 20. eng.uc.edu [eng.uc.edu]

- 21. piketech.com [piketech.com]

- 22. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. thiele.ruc.dk [thiele.ruc.dk]

- 24. N-Formylmorpholine [webbook.nist.gov]

- 25. orgchemboulder.com [orgchemboulder.com]

IUPAC name morpholine-4-carbaldehyde

An In-depth Technical Guide to Morpholine-4-carbaldehyde: Synthesis, Reactivity, and Applications

Abstract

Morpholine-4-carbaldehyde (CAS No. 4394-85-8), also known as N-formylmorpholine, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structure, combining the stable, polar morpholine ring with a reactive aldehyde functional group, renders it an indispensable intermediate for the synthesis of a diverse array of complex molecules.[1][2] This guide provides a comprehensive technical overview of morpholine-4-carbaldehyde, detailing its physicochemical properties, spectroscopic signature, and key synthetic methodologies. We delve into its chemical reactivity, highlighting its role as both a synthetic target and a versatile formylating agent. Furthermore, this document explores its critical applications, particularly in drug discovery, where the morpholine moiety is frequently employed to enhance the pharmacokinetic and pharmacodynamic profiles of central nervous system (CNS) drug candidates. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile compound.

Introduction: The Structural and Strategic Significance of Morpholine-4-carbaldehyde

At its core, morpholine-4-carbaldehyde is a simple yet elegant molecule: a morpholine ring N-acylated with a formyl group. The morpholine heterocycle is a saturated six-membered ring containing both an ether linkage and a secondary amine function. This combination confers a unique set of properties, including high polarity, water solubility, and a chair-like conformation.[1] In medicinal chemistry, the morpholine scaffold is highly valued for its ability to improve aqueous solubility and metabolic stability, and its pKa often leads to favorable interactions that can enhance permeability across the blood-brain barrier (BBB).

The addition of the formyl (-CHO) group at the 4-position (the nitrogen atom) transforms the morpholine base into a reactive aldehyde. This functional group serves as a chemical handle for a multitude of transformations, including nucleophilic additions, condensations, and reductive aminations, making it a cornerstone intermediate for constructing more elaborate molecular architectures.[1] Consequently, morpholine-4-carbaldehyde is not merely a compound but a strategic tool in the synthetic chemist's arsenal, enabling access to novel pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3]

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The physical properties and spectroscopic data for morpholine-4-carbaldehyde are well-established, providing a reliable fingerprint for its identification and purity assessment.

Physicochemical Properties

The compound is typically a clear, colorless to slightly yellow liquid with a characteristic fruity, pungent odor.[1] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | morpholine-4-carbaldehyde | [4][5] |

| Synonyms | N-Formylmorpholine, 4-Morpholinecarboxaldehyde | [4][6] |

| CAS Number | 4394-85-8 | [4][6] |

| Molecular Formula | C₅H₉NO₂ | [7] |

| Molecular Weight | 115.13 g/mol | [6][8] |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Density | ~1.145 g/cm³ (at 26 °C) | [4] |

| Melting Point | 21 °C (70 °F) | [4] |

| Boiling Point | 239 °C (462 °F) | [4] |

| Solubility | Soluble in water; miscible with organic solvents like ethanol, methanol, and chloroform. | [1] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is essential for confirming the structure of synthesized morpholine-4-carbaldehyde.

-